An In-depth Technical Guide to 2-Azidoethanol-d4: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Azidoethanol-d4: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Azidoethanol-d4, a deuterated analog of 2-Azidoethanol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and chemical biology.
Chemical Properties and Structure
2-Azidoethanol-d4 (C₂HD₄N₃O) is a stable isotope-labeled version of 2-Azidoethanol, where four hydrogen atoms on the ethanol backbone have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard in mass spectrometry-based assays.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Azidoethanol and 2-Azidoethanol-d4
| Property | 2-Azidoethanol | 2-Azidoethanol-d4 |
| Molecular Formula | C₂H₅N₃O[1] | C₂HD₄N₃O[2] |
| Molecular Weight | 87.08 g/mol [1] | 91.11 g/mol [2] |
| Appearance | Colorless to slightly yellow liquid[1] | Not specified (expected to be similar) |
| Boiling Point | 77 °C at 24 Torr | Not specified (expected to be slightly higher) |
| Density | 1.146 g/mL | Not specified (expected to be slightly higher) |
| Solubility | Soluble in chloroform and methanol; sparingly soluble in DMSO.[3] | Not specified (expected to be similar) |
| CAS Number | 1517-05-1[1] | Not available (unlabeled CAS is 1517-05-1)[2] |
Structural Information
The chemical structure of 2-Azidoethanol-d4 consists of a deuterated ethyl alcohol backbone with an azide functional group attached to the C2 position.
Figure 1: Chemical Structure of 2-Azidoethanol-d4

The key structural features include the C-D bonds, which are stronger than C-H bonds, leading to a kinetic isotope effect that can be exploited in drug metabolism studies.
Experimental Protocols
Proposed Synthesis of 2-Azidoethanol-d4
A detailed experimental protocol for the synthesis of 2-Azidoethanol-d4 is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from the established methods for its non-deuterated analog, utilizing a deuterated starting material. A plausible synthetic route would involve the nucleophilic substitution of a leaving group on a deuterated ethanol backbone with an azide salt.
Starting Material: 2-Chloroethanol-1,1,2,2-d4 (commercially available).
Reaction:
Detailed Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloroethanol-1,1,2,2-d4 in a suitable solvent such as water or a mixture of acetone and water.
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Addition of Azide: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, may be beneficial if a biphasic solvent system is used.
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Reaction Conditions: Heat the reaction mixture to a temperature of approximately 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in water, extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 2-Azidoethanol-d4.
Logical Workflow for the Synthesis of 2-Azidoethanol-d4
Caption: A logical workflow for the proposed synthesis of 2-Azidoethanol-d4.
Applications in Research and Drug Development
The unique properties of 2-Azidoethanol-d4 make it a valuable tool in several areas of scientific research, particularly in the pharmaceutical industry.
Metabolic Stability Studies
Deuterated compounds are frequently used to investigate the metabolic fate of drugs. The stronger C-D bond compared to the C-H bond can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. By comparing the metabolic profile of a drug candidate with its deuterated analog, researchers can identify sites of metabolic oxidation.
Experimental Workflow for a Metabolic Stability Assay
Caption: A generalized workflow for a metabolic stability assay using a deuterated compound.
"Click" Chemistry
The azide group in 2-Azidoethanol-d4 allows it to participate in "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, enabling the facile conjugation of the deuterated ethanol moiety to a wide range of molecules containing an alkyne group. This can be used to introduce a deuterated tag for quantification or to study the biological interactions of the modified molecule.
Signaling Pathway Diagram for a Hypothetical "Click" Chemistry Application
Caption: A diagram illustrating the use of 2-Azidoethanol-d4 in a "click" chemistry conjugation.
Conclusion
2-Azidoethanol-d4 is a valuable chemical tool for researchers in drug discovery and development. Its deuterated nature allows for the investigation of metabolic pathways and can serve as a reliable internal standard. Furthermore, the presence of the azide functional group opens up possibilities for its use in bioconjugation and material science through "click" chemistry. While specific experimental data for the deuterated compound is limited, the well-established chemistry of its non-deuterated analog provides a strong foundation for its synthesis and application. This guide serves as a starting point for researchers interested in utilizing this versatile molecule in their work.
